molecular formula C6H6N4O B12970027 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol

Cat. No.: B12970027
M. Wt: 150.14 g/mol
InChI Key: ACTFFSTVBNFISG-UHFFFAOYSA-N
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Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-hydrazinopyridines with isothiocyanates under electrochemical conditions . Another method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . These methods are efficient and provide good yields of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and palladium catalysis allows for rapid and efficient production, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties can enhance its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-amino-1H-[1,2,4]triazolo[4,3-a]pyridin-7-one

InChI

InChI=1S/C6H6N4O/c7-6-9-8-5-3-4(11)1-2-10(5)6/h1-3,8H,(H2,7,9)

InChI Key

ACTFFSTVBNFISG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)NN=C2N

Origin of Product

United States

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